1,12-Bis(pyridinium)dodecane dibromide is a quaternary ammonium compound characterized by a dodecane chain linking two pyridinium groups. Its chemical formula is , indicating the presence of two bromine atoms and two nitrogen atoms within its structure. This compound falls under the classification of surfactants and ionic liquids, known for their applications in various fields, including biochemistry and materials science.
The synthesis of 1,12-bis(pyridinium)dodecane dibromide typically involves the reaction of dodecane-1,12-diamine with excess pyridine and a brominating agent. The general synthetic route can be summarized as follows:
The yield and purity of the synthesized compound can be analyzed using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and High-Performance Liquid Chromatography (HPLC). For instance, the proton NMR spectrum provides insights into the chemical environment of the protons in the pyridinium rings and the dodecane chain .
The molecular structure of 1,12-bis(pyridinium)dodecane dibromide features:
The molecular weight of 1,12-bis(pyridinium)dodecane dibromide is approximately 458.34 g/mol. The compound exhibits a melting point range of 159.2 to 160.1 °C .
1,12-Bis(pyridinium)dodecane dibromide can undergo various chemical reactions typical for quaternary ammonium compounds:
The reactivity of this compound can be studied through kinetic experiments that monitor changes in concentration using spectroscopic methods. For example, UV-Vis spectroscopy can be employed to observe changes during nucleophilic substitution reactions .
The mechanism of action for 1,12-bis(pyridinium)dodecane dibromide primarily relates to its surfactant properties:
Studies have shown that this compound has significant antifungal activity against various strains of fungi, demonstrating its potential use in medical applications .
1,12-Bis(pyridinium)dodecane dibromide finds applications in several scientific fields:
The development of 1,12-Bis(pyridinium)dodecane dibromide (systematically named N,N′-dodecane-1,12-diyl-bis-3-picolinium dibromide, abbreviated bPiDDB) emerged from concerted efforts to address limitations of early nicotinic acetylcholine receptor antagonists like mecamylamine. While mecamylamine demonstrated efficacy in blocking nicotine-induced dopamine release—a critical mediator of nicotine reward—its non-selective antagonism and peripherally mediated side effects hindered clinical utility for tobacco dependence [1] [3].
In the early 2000s, researchers systematically modified nicotine’s structure through quaternization of its pyridine nitrogen, converting it from an agonist to an antagonist. This approach yielded bis-azaaromatic quaternary ammonium compounds featuring twin cationic heads connected by alkane linkers. bPiDDB was specifically synthesized in 2004 through the alkylation of 3-picoline with 1,12-dibromododecane, resulting in a symmetrical C₁₂-bridged bis-pyridinium molecule [5] [6]. Initial pharmacological characterization revealed its exceptional potency in inhibiting nicotine-evoked dopamine release from rat striatal slices (IC₅₀ = 2 nM), surpassing mecamylamine by orders of magnitude [1] [5].
A pivotal 2008 study established bPiDDB's in vivo relevance, demonstrating that subcutaneous administration (1–3 mg/kg) dose-dependently inhibited nicotine-induced increases in dihydroxyphenylacetic acid (a dopamine metabolite) specifically within the nucleus accumbens, a brain region central to reward processing [1]. This region-specific effect, absent in the striatum or medial prefrontal cortex, highlighted its ability to penetrate the blood-brain barrier and selectively modulate reward-relevant neurochemistry. Consequently, bPiDDB emerged as a lead compound for developing selective nicotinic acetylcholine receptor antagonists targeting nicotine addiction [1] [6].
Table 1: Key Early Findings on bPiDDB in Nicotinic Acetylcholine Receptor Antagonism
Study Focus | Experimental Model | Key Finding | Significance |
---|---|---|---|
Dopamine Release | Rat striatal slices (in vitro) | IC₅₀ = 2 nM for inhibition of nicotine-evoked [³H]dopamine release [5] | Potency >300-fold higher than mecamylamine |
Regional Selectivity | Rat brain microdialysis (in vivo) | Dose-dependent inhibition of nicotine-induced DOPAC increase only in nucleus accumbens [1] | Confirmed action in reward-relevant brain region |
Behavioral Effect | Rat self-administration (in vivo) | Significant reduction in intravenous nicotine self-administration [5] | Validated potential as a smoking cessation agent |
1,12-Bis(pyridinium)dodecane dibromide belongs to the bis-quaternary ammonium compound (bis-QAC) subclass, characterized by two positively charged nitrogen atoms separated by a defined spacer. Its molecular structure (C₂₄H₃₈Br₂N₂, MW 514.38 g/mol) features:
Structurally, bPiDDB aligns with the "bis-azaaromatic" QAC pharmacophore but is distinguished from other subclasses:
bPiDDB's high potency stems from the synergistic effect of its twin 3-picolinium heads and the C₁₂ linker. The 3-picolinium moiety confers higher affinity for neuronal nicotinic acetylcholine receptors compared to 4-picolinium isomers, while the 12-carbon spacer length optimizes interaction with the specific subunit interfaces of α6β2-containing nicotinic acetylcholine receptors [5] [6].
Table 2: Structural and Pharmacological Features of bPiDDB Relative to Key QAC Subclasses
Structural Feature | bPiDDB | Mono-QACs (e.g., BAC) | Non-Aromatic Bis-QACs (e.g., Decamethonium) | Pyridinium Mono-QACs (e.g., CPC) |
---|---|---|---|---|
Number of Charged Heads | 2 (bis-QAC) | 1 | 2 | 1 |
Head Group Chemistry | 3-Picolinium (heteroaromatic) | Benzyl-dimethylammonium | Trimethylammonium | N-Cetyl-pyridinium |
Linker/Spacer | -(CH₂)₁₂- (C12, flexible) | N/A | -(CH₂)₁₀- (C10, flexible) | N/A |
Key Biological Target | α6β2*-nAChRs in DA terminals | Broad-spectrum biocide | Muscle-type nAChRs | Oral bacteria / Membranes |
Brain Bioavailability | Yes (via BBB choline transporter) | Limited | No | Limited |
nAChR Subtype Selectivity | High (α6β2>α3β2>α4β2) [6] | Low | Low (muscle-specific) | Very Low |
Abbreviations: BAC (Benzalkonium Chloride), CPC (Cetylpyridinium Chloride), BBB (Blood-Brain Barrier), DA (Dopamine), nAChR (Nicotinic Acetylcholine Receptor).
The molecule's amphiphilicity allows micelle formation, but its primary mechanism for crossing the blood-brain barrier involves active transport via the blood-brain barrier choline transporter, distinguishing it from non-brain penetrant bis-QACs like hexamethonium [3] [6]. This structural duality—targeting specific nicotinic acetylcholine receptor subtypes while achieving brain bioavailability—solidifies bPiDDB's classification as a pioneering neuropharmacological bis-QAC.
CAS No.: 152658-17-8
CAS No.: 68973-58-0
CAS No.: 53358-21-7
CAS No.:
CAS No.: 1152-76-7